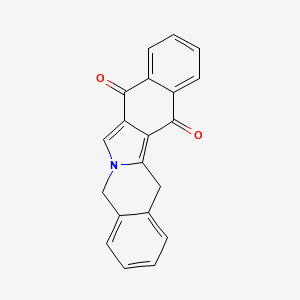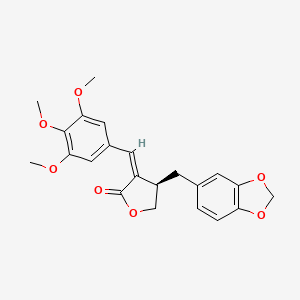
Isochaihulactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isochaihulactone is a natural product found in Chaerophyllum aureum, Juniperus flaccida, and other organisms with data available.
Scientific Research Applications
Anticancer Potential
Isochaihulactone has demonstrated significant potential as an anticancer agent. In vitro and in vivo studies have shown its cytotoxic effects on various human tumor cell lines, including lung cancer A549 cells. It inhibits tubulin polymerization, leading to G2/M phase arrest and apoptosis in cancer cells. This action is correlated with changes in checkpoint proteins like cyclin B1/cdc2 and increased p21/WAF1 levels. Notably, this compound inhibited the growth of non-small cell lung carcinoma A549 xenograft in mice, suggesting its promise as an antimitotic anticancer compound (Chen et al., 2006).
Neuroprotective Effects
Research has indicated that this compound can protect neuronal cells against oxidative stress. Studies on neuronally differentiated PC12 cells exposed to H2O2 showed that pretreatment with this compound increased cell viability and reduced oxidative stress markers. Furthermore, in a D-galactose aging mouse model, this compound demonstrated potent anti-aging effects, suggesting its potential as an antioxidant agent (Yu et al., 2010).
Apoptotic Pathways in Cancer
This compound can trigger apoptotic pathways in human lung cancer cells through the activation of specific genes like EGR-1 and NAG-1. This process involves the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 and is independent of the phosphatidylinositol 3-kinase/protein kinase B pathway. The compound's ability to induce apoptosis in A549 cells suggests its role in decreasing the survival of lung cancer cells (Chen et al., 2007).
Z-Isochaihulactone in Lung Cancer Therapy
Z-isochaihulactone, a specific form of this compound, has shown higher tumor cytotoxicity in lung cancer cells compared to its E-form. It affects the Notch signaling pathway, which is crucial in cell fate determination and exhibits controversial functions in lung cancer. Z-isochaihulactone induced changes in cell cycle, growth inhibition, and increased expression of Notch1, suggesting its potential as a therapeutic compound for lung cancer (Ou et al., 2012).
ER Stress-Induced Apoptosis in Glioblastoma
This compound disrupts endoplasmic reticulum (ER) homeostasis in glioblastoma multiforme (GBM) cells by inducing DDIT3 expression, leading to apoptosis. This action is independent of GRP78 and PERK expression, crucial elements in the unfolded protein response under ER stress. This finding suggests a new therapeutic strategy using this compound for GBM treatment (Tsai et al., 2016).
JNK Signaling in Prostate Cancer
This compound induces cell death in prostate cancer cells through JNK activation and upregulation of NAG-1. It causes G2/M cell cycle arrest and increases the expression of cell cycle regulatory proteins, leading to apoptosis in LNCaP cells. This highlights its potential role in prostate cancer treatment (Chiu et al., 2011).
Immunomodulatory Effects
This compound has been identified as one of the immunosuppressive compounds isolated from Bupleurum scorzonerifolium. While detailed mechanisms are not fully explored, its presence in medicinal plants known for immunomodulatory properties suggests potential research avenues in this area (Chang et al., 2003).
properties
Molecular Formula |
C22H22O7 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(3Z,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C22H22O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,7-10,15H,6,11-12H2,1-3H3/b16-7-/t15-/m0/s1 |
InChI Key |
CJLVKDPRUXBTJQ-BESIOYJRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4 |
synonyms |
4-benzo(1,3)dioxol-5-ylmethyl-3(3,4,5-trimethoxybenzylidene)dihydrofuran-2-one isochaihulactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




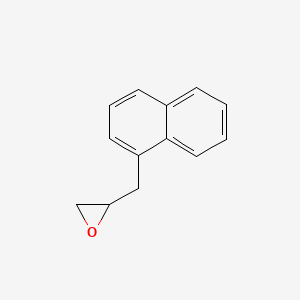
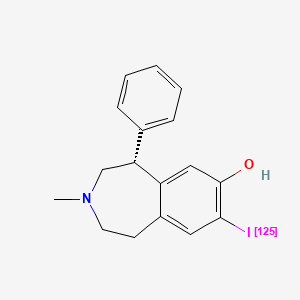
![Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride](/img/structure/B1195673.png)
![1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane](/img/structure/B1195676.png)
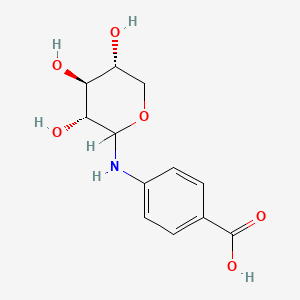
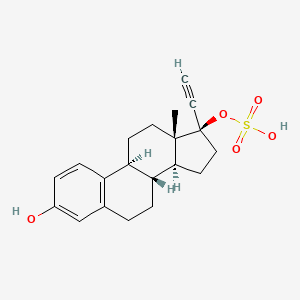
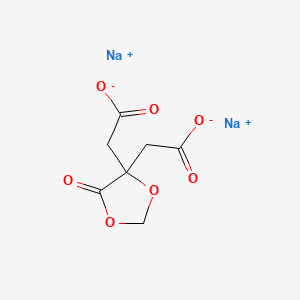
![Pyrazolo[1,5-a]pyridine](/img/structure/B1195680.png)
![(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1195681.png)

